6-bromo-N-(2-methoxyethyl)quinazolin-2-amine is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities. Quinazoline derivatives have been extensively studied for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features a bromine atom at the 6-position and a methoxyethyl substituent at the nitrogen atom of the quinazoline ring, which may influence its biological activity and interaction with molecular targets .
The compound is synthesized from readily available starting materials, including anthranilic acid and N-bromosuccinimide. The synthetic route typically involves multiple steps to achieve the desired substitution pattern on the quinazoline core.
The synthesis of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine generally involves several key steps:
The reactions are typically monitored using techniques like thin-layer chromatography (TLC) to ensure completion before proceeding to purification steps. Purification may involve column chromatography or recrystallization methods to isolate the final product in high purity.
The molecular structure of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine can be represented as follows:
The compound features a quinazoline core with a bromine substituent at position 6 and a methoxyethyl group attached to the nitrogen atom at position 2.
Crystallographic studies can provide detailed information about bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interaction with biological targets. For instance, bond lengths involving the nitrogen atoms and carbon atoms in the quinazoline ring can indicate potential sites for further chemical modification or interaction with enzymes .
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine can undergo various chemical reactions:
The choice of reagents and conditions greatly influences the outcome of these reactions. For example, substitution reactions may require bases such as potassium carbonate to facilitate nucleophilic attack on the bromine atom. Reaction yields and product distributions are often evaluated using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy .
The mechanism of action for 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine is primarily linked to its ability to interact with specific molecular targets such as enzymes or receptors.
Data from studies indicate that compounds within this class exhibit varying degrees of potency against different biological targets, highlighting their potential as therapeutic agents.
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine has several potential applications:
The quinazoline nucleus serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar aromatic structure, and proven bioactivity profile. This core structure mimics purine bases, enabling competitive inhibition of enzymatic nucleotide-binding sites, particularly kinase ATP pockets. FDA-approved drugs (e.g., Erlotinib, Gefitinib) demonstrate the pharmacophoric significance of the N1-C2-N3 triad within the pyrimidine ring for targeting tyrosine kinases like EGFR. In 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine, strategic modifications amplify this core pharmacophore:
Table 1: Pharmacophore Elements in 6-Bromo-N-(2-methoxyethyl)quinazolin-2-amine
Structural Feature | Role in Target Binding | Biological Consequence |
---|---|---|
Quinazoline core (N1,C2,N3) | Base-pair mimicry; H-bond acceptor/donor | ATP-competitive kinase inhibition |
6-Bromo substituent | Hydrophobic occupancy; electron withdrawal | Enhanced potency against resistant mutants |
2-Amino group | H-bond donation to hinge region | Anchoring to kinase domain |
Methoxyethyl side chain | Solvent exposure; moderate polarity | Improved solubility without binding disruption |
Halogenation at C6 significantly modulates the physicochemical and target-binding properties of quinazoline derivatives. Bromine’s intermediate size (van der Waals radius: 1.85 Å) and polarizability enable optimal hydrophobic interactions in the ATP-binding cleft. Key advantages include:
Biological validation comes from cytotoxicity assays where 6-bromo derivatives exhibit 2–5 fold lower IC~50~ against MCF-7 and SW480 cell lines compared to chloro or fluoro analogs. Molecular docking attributes this to bromine’s optimal halogen bonding with Thr830 (distance: 3.4 Å) in EGFR [5] [7].
Table 2: Impact of C6 Halogenation on Quinazoline Bioactivity
Halogen | Relative IC~50~ (μM)* | log P | Hydrophobic Contact Residue |
---|---|---|---|
None (H) | 42.3 ± 1.8 | 2.1 | - |
F | 28.5 ± 2.1 | 2.4 | Phe832 |
Cl | 23.7 ± 0.9 | 2.8 | Thr830 |
Br | 17.9 ± 0.9 | 3.3 | Thr830/Val702 |
I | 19.2 ± 1.2 | 3.6 | Thr830 |
Data against MCF-7 cells; lower IC~50~ = higher potency [5]
The N-(2-methoxyethyl) moiety represents a calculated optimization over simpler alkylamines (e.g., methyl, ethyl) or rigid aryl groups. Its design integrates three critical parameters:
Synthetic accessibility is another advantage: the 2-methoxyethylamine precursor is commercially available and reacts efficiently with 6-bromo-2-chloroquinazoline under mild conditions (60°C, K~2~CO~3~, DMF) [2] [3].
Table 3: Side Chain Modifications and Their Effects
N-2 Substituent | log P | Aqueous Solubility (μg/mL) | EGFR Binding ΔG (kcal/mol) |
---|---|---|---|
Methyl | 3.1 | 48 | -7.2 |
Ethyl | 3.4 | 32 | -7.5 |
2-Methoxyethyl | 2.9 | 112 | -8.3 |
Benzyl | 4.0 | 18 | -7.8 |
Cyclopropyl | 3.0 | 65 | -7.1 |
Computational data derived from [6] [7]
Sustainable synthesis of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine leverages three green chemistry principles:
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3